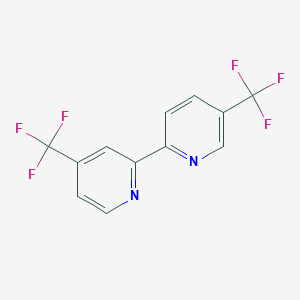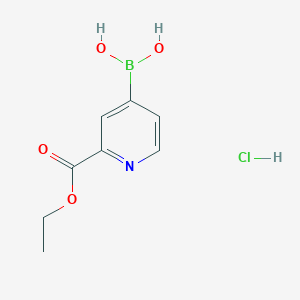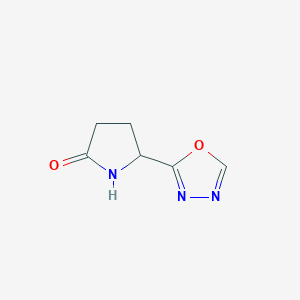![molecular formula C13H8BrClIN3 B12958366 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine](/img/structure/B12958366.png)
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of bromine, chlorine, and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine typically involves the functionalization of the imidazo[1,2-b]pyridazine scaffold. One common method is the reaction of imidazo[1,2-b]pyridazine with bromine, chlorine, and iodine-containing reagents under specific conditions. For example, the compound can be synthesized by reacting imidazo[1,2-b]pyridazine with N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.
化学反応の分析
Types of Reactions
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) or potassium fluoride (KF) can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
科学的研究の応用
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with various biological activities.
Biological Research: The compound is studied for its potential as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industrial Applications: It can be used in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the structure can enhance its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor functions by interacting with their binding domains .
類似化合物との比較
Similar Compounds
- 8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-phenylimidazo[1,2-b]pyridazine
- 8-Bromo-6-chloro-2-(4-methoxyphenyl)imidazo[1,2-b]pyridazine
Uniqueness
8-Bromo-6-chloro-3-iodo-2-(p-tolyl)imidazo[1,2-b]pyridazine is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure.
特性
分子式 |
C13H8BrClIN3 |
|---|---|
分子量 |
448.48 g/mol |
IUPAC名 |
8-bromo-6-chloro-3-iodo-2-(4-methylphenyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C13H8BrClIN3/c1-7-2-4-8(5-3-7)11-12(16)19-13(17-11)9(14)6-10(15)18-19/h2-6H,1H3 |
InChIキー |
PUYIZKCMXXTIOU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=C(N3C(=N2)C(=CC(=N3)Cl)Br)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propenoic acid, 3-[4-[(1Z)-1,2-diphenyl-1-buten-1-yl]phenyl]-, methyl ester, (2E)-](/img/structure/B12958283.png)








![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)




